molecular formula C10H22Cl2N2 B1383675 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride CAS No. 2059955-77-8

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

Cat. No.: B1383675
CAS No.: 2059955-77-8
M. Wt: 241.2 g/mol
InChI Key: IRHBJSYZJLHGAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as HPLC and NMR, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Piperidin-1-yl)methyl]cyclopentan-1-amine dihydrochloride
  • 1-[(Piperidin-1-yl)methyl]cyclohexan-1-amine dihydrochloride
  • 1-[(Piperidin-1-yl)methyl]cycloheptan-1-amine dihydrochloride

Uniqueness

1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10(5-4-6-10)9-12-7-2-1-3-8-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBJSYZJLHGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 2
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 3
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 4
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 5
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
Reactant of Route 6
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride

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